![molecular formula C10H8BrNO3S B11791500 Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.
Reduction: Reduced thieno[3,2-B]pyridine derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-B]pyridine core, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C10H8BrNO3S |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
GETPJDMQSOGRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)

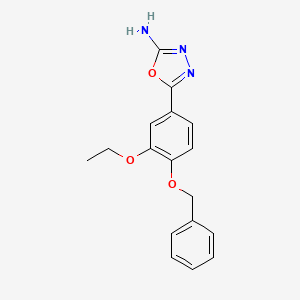

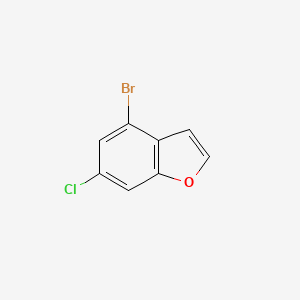
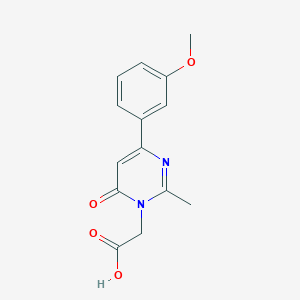
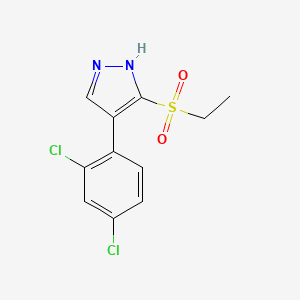
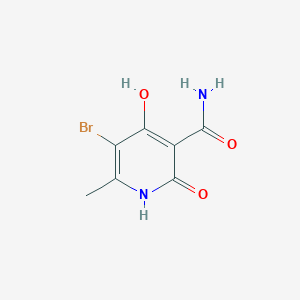
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
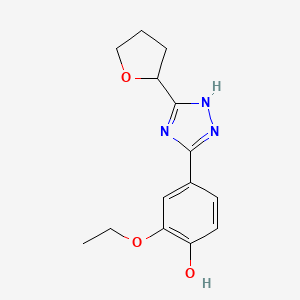
![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
